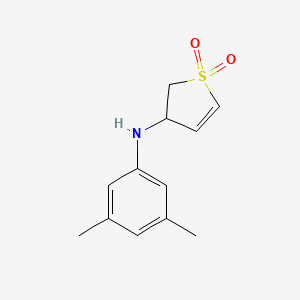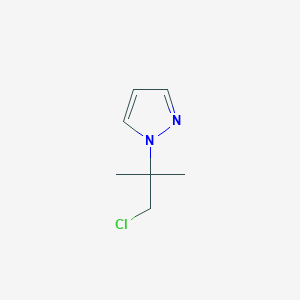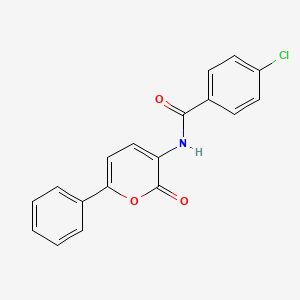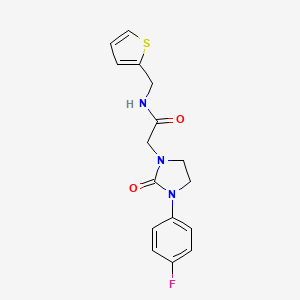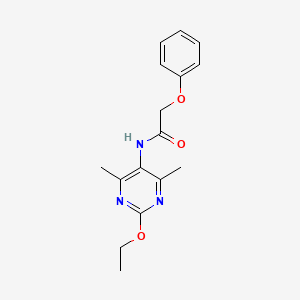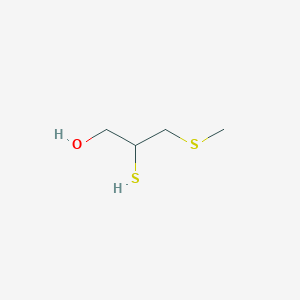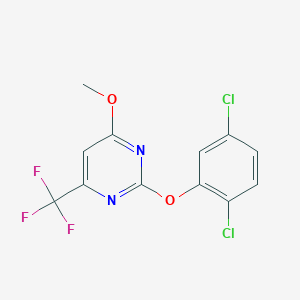
2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine” is a chemical compound that is likely to be used in the agrochemical and pharmaceutical industries . It is part of a class of compounds known as trifluoromethylpyridines (TFMP), which are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives, such as “2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine” is characterized by the presence of a fluorine atom and a pyridine in its structure . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving “2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine” are likely to be influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine” are likely to be influenced by the presence of a fluorine atom and a pyridine in its structure . These distinctive properties are thought to contribute to the compound’s potential applications in the agrochemical and pharmaceutical industries .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds derived from pyrimidine analogs shows significant applications in medicinal chemistry, particularly as anti-inflammatory and analgesic agents. Abu-Hashem et al. (2020) explored the synthesis of various heterocyclic compounds, including thiazolopyrimidines, from initial pyrimidine structures, revealing their potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. These findings highlight the utility of pyrimidine derivatives in drug design and development, offering a pathway to new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Research
Pyrimidine derivatives also play a crucial role in antiviral research. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted in position 5, which showed marked inhibition of retrovirus replication in cell culture. These compounds demonstrate the potential of pyrimidine analogs in the development of new antiviral drugs, contributing to the ongoing battle against viral diseases (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Molecular Interaction Studies
Research on pyrimidine derivatives extends into the investigation of molecular interactions and structural analysis. For instance, the study of isostructural and hydrogen-bonded pyrimidine compounds by Trilleras et al. (2009) provides insights into the structural and electronic properties that influence molecular interactions and stability. Such research is fundamental in the understanding of drug-receptor interactions and the design of molecules with desired biological properties (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Antitumor Activity
The exploration of pyrimidine derivatives for antitumor activity represents another significant area of research. Raić-Malić et al. (2000) synthesized pyrimidine derivatives of L-ascorbic acid showing notable antitumor activities against various cell lines, illustrating the potential of these compounds in cancer therapy. Such studies contribute to the development of novel chemotherapeutic agents, expanding the arsenal against cancer (Raić-Malić et al., 2000).
Nonlinear Optical Materials
Lastly, the study of pyrimidine derivatives extends to materials science, where their nonlinear optical (NLO) properties are of interest. Hussain et al. (2020) conducted a comparative analysis between theoretical and experimental studies on thiopyrimidine derivatives for NLO applications. Their findings underline the relevance of pyrimidine compounds in the development of materials for optoelectronic devices, showcasing the versatility of these compounds beyond biomedical applications (Hussain et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, indicates that it is combustible, causes skin and eye irritation, may cause respiratory irritation, and is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
The demand for TFMP derivatives, such as “2-(2,5-Dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine”, has been increasing steadily over the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The researchers are interested in the properties and applications of pesticides and are investigating trifluoromethylpyridine and its intermediates, important ingredients for many agrochemical and pharmaceutical compounds .
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-4-methoxy-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c1-20-10-5-9(12(15,16)17)18-11(19-10)21-8-4-6(13)2-3-7(8)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOXBAUHUSSTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

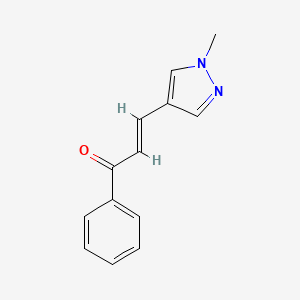

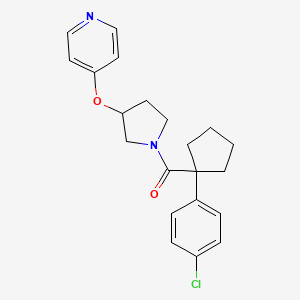


![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889045.png)
